Product packaging for 2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine(Cat. No.:)

2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine

Cat. No.: B10840745
M. Wt: 286.13 g/mol
InChI Key: KOBJRMNXIZSOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine is a chemical research compound based on the privileged pyrido[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its structural resemblance to purine bases . This bromophenyl-substituted derivative is designed for investigative applications in oncology and pharmacology. Researchers value this scaffold for its potential to interact with a variety of cellular targets. Pyrido[2,3-d]pyrimidine analogs have been extensively studied as inhibitors of key cancer targets, including tyrosine kinases, extracellular regulated protein kinases (ERK), ABL kinase, phosphatidylinositol-3 kinase (PI3K), and the mammalian target of rapamycin (mTOR) . The structure-activity relationship (SAR) of similar compounds indicates that aryl substitutions, such as the 3-bromophenyl group, are significant for biological activity and binding affinity . Furthermore, a closely related compound, ABT-702, which also features a 3-bromophenyl substituent on a pyrido[2,3-d]pyrimidine core, has been characterized as a potent and selective non-nucleoside adenosine kinase (AK) inhibitor with demonstrated analgesic and anti-inflammatory properties in preclinical models . This suggests potential research applications for this compound in neuropharmacology and inflammation studies. The primary value of this compound lies in its utility as a building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. It is a key intermediate for researchers exploring the development of novel therapeutic agents targeting kinase-driven cancers, inflammatory diseases, and other pathological conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8BrN3 B10840745 2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8BrN3

Molecular Weight

286.13 g/mol

IUPAC Name

2-(3-bromophenyl)pyrido[2,3-d]pyrimidine

InChI

InChI=1S/C13H8BrN3/c14-11-5-1-3-9(7-11)12-16-8-10-4-2-6-15-13(10)17-12/h1-8H

InChI Key

KOBJRMNXIZSOES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=C3C=CC=NC3=N2

Origin of Product

United States

Synthetic Methodologies for Pyrido 2,3 D Pyrimidine Derivatives

General Approaches for Pyrido[2,3-d]pyrimidine (B1209978) Ring System Construction

The assembly of the bicyclic pyrido[2,3-d]pyrimidine structure is a cornerstone of its chemistry, with several well-established methods available to synthetic chemists. These strategies can be broadly categorized into cyclization from pyrimidine (B1678525) precursors, annulation from pyridine (B92270) starting materials, and convergent multicomponent reactions.

One of the most common and versatile approaches to the pyrido[2,3-d]pyrimidine core involves the construction of the pyridine ring onto a pre-existing, suitably functionalized pyrimidine. This strategy typically starts with a 6-aminopyrimidine derivative, which can undergo condensation with a variety of three-carbon electrophilic partners.

For instance, the reaction of 6-aminouracil (B15529) derivatives with α,β-unsaturated carbonyl compounds or their equivalents is a widely employed method. nih.govnih.gov The initial Michael addition of the amino group to the unsaturated system is followed by an intramolecular cyclization and subsequent aromatization to furnish the pyrido[2,3-d]pyrimidine product. Another notable example is the condensation of 6-aminopyrimidines with 1,3-dicarbonyl compounds, which provides a direct route to 5,7-disubstituted pyrido[2,3-d]pyrimidines.

The reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) provides a direct route to a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further functionalized. rsc.org This highlights the utility of activated pyrimidine precursors in building the fused pyridine ring.

A variety of reagents have been successfully employed in these cyclization reactions, showcasing the robustness of this approach.

Pyrimidine PrecursorReagentProduct Type
6-Aminouracilα,β-Unsaturated Ketone5,7-Disubstituted Pyrido[2,3-d]pyrimidinone
6-AminouracilMalononitrile (B47326) and Aldehydes5-Cyano-7-aryl-pyrido[2,3-d]pyrimidinone
2,4,6-TriaminopyrimidineNitromalonaldehyde sodium salt2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine rsc.org

This table provides examples of cyclization reactions starting from pyrimidine ring systems.

An alternative strategy involves the construction of the pyrimidine ring onto a pre-existing pyridine scaffold. This approach typically utilizes an ortho-amino-substituted pyridine derivative, such as 2-aminonicotinamide or 2-aminonicotinonitrile, as the starting material. nih.gov These precursors can undergo cyclization with various one-carbon reagents to form the pyrimidine ring.

For example, the reaction of 2-aminonicotinamide with formamide (B127407) or triethyl orthoformate can yield pyrido[2,3-d]pyrimidin-4(3H)-one. Similarly, 2-aminonicotinonitrile can be treated with isocyanates or isothiocyanates to afford 4-amino-2-substituted pyrido[2,3-d]pyrimidines. A recent study demonstrated the synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives starting from the cyclization of an N-cyclohexyl derivative with cyanoacetamide to form a substituted nicotinamide, which was then further cyclized. rsc.org

Pyridine PrecursorReagentProduct Type
2-AminonicotinamideFormamidePyrido[2,3-d]pyrimidin-4(3H)-one
2-AminonicotinonitrileIsothiocyanate4-Amino-2-thioxo-pyrido[2,3-d]pyrimidine
2-AminonicotinonitrileAcyl Chloride2-Substituted-4-aminopyrido[2,3-d]pyrimidine nih.gov

This table illustrates annulation strategies starting from pyridine ring systems.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for the efficient synthesis of complex molecules like pyrido[2,3-d]pyrimidines. These strategies offer significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity. capes.gov.br

A common MCR approach involves the condensation of a 6-aminopyrimidine (such as 6-aminouracil), an aldehyde, and an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate. rsc.org These reactions are often catalyzed by acids, bases, or, more recently, by environmentally benign catalysts such as ionic liquids or nanocatalysts, and can be promoted by microwave irradiation. rsc.org Another MCR involves the reaction of β-oxodithioesters with 1,3-dimethyl-6-aminouracil and aldehydes in a deep eutectic solvent, which serves as a recyclable medium.

Targeted Synthesis of 2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine and Analogues

The synthesis of the specific target molecule, this compound, can be approached in two primary ways: by introducing the 3-bromophenyl group onto a pre-formed pyrido[2,3-d]pyrimidine scaffold, or by constructing the heterocyclic system with the 3-bromophenyl moiety already in place.

Introduction of Bromophenyl Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and are well-suited for the introduction of aryl substituents onto heterocyclic systems. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a particularly effective method.

Halogenated SubstrateCoupling PartnerCatalyst System (Example)Product
2-Chloropyrido[2,3-d]pyrimidine3-Bromophenylboronic acidPd(PPh₃)₄ / BaseThis compound
2,4-Dichloropyrido[2,3-d]pyrimidinePhenylboronic acidPd(OAc)₂ / PPh₃ / Base2,4-Diphenylpyrido[2,3-d]pyrimidine

This table outlines a plausible cross-coupling strategy for the synthesis of the target compound based on known methodologies.

Formation of the Pyrido[2,3-d]pyrimidine Core with Phenyl/Bromophenyl Moieties

An alternative and often highly efficient approach is to construct the pyrido[2,3-d]pyrimidine ring system with the desired 2-aryl substituent already incorporated. This can be achieved by using a benzamidine (B55565) derivative as a key building block.

A likely synthetic route would involve the cyclocondensation of 3-bromobenzamidine with a suitable 2-aminopyridine-3-carbaldehyde or a related three-carbon synthon. The reaction of an amidine with an α,β-unsaturated carbonyl compound is a well-established method for the formation of pyrimidine rings.

For example, the reaction of 3-bromobenzamidine with an appropriately substituted pyridine derivative bearing ortho-amino and aldehyde or ketone functionalities would lead directly to the this compound core. A study on the synthesis of bioactive pyrido[2,3-d]pyrimidines involved the acylation of an o-aminonicotinonitrile followed by intramolecular heterocyclization to yield 2-aryl-pyrido[2,3-d]pyrimidines, demonstrating the viability of building the pyrimidine ring with the aryl group pre-installed. nih.gov

AmidinePyridine Precursor (Example)Reaction TypeProduct
3-Bromobenzamidine2-Aminopyridine-3-carbaldehydeCyclocondensationThis compound
BenzamidineDiethyl malonateCyclocondensation2-Phenylpyrido[2,3-d]pyrimidine-4,7-dione

This table presents a strategy for forming the pyrido[2,3-d]pyrimidine core with the desired phenyl/bromophenyl substituent.

Reaction Optimization and Yield Enhancement in Syntheses

The optimization of reaction conditions is a critical aspect of synthesizing pyrido[2,3-d]pyrimidine derivatives, aiming to maximize product yield and purity while minimizing reaction times and by-product formation. Key parameters that are often fine-tuned include the choice of solvent, catalyst, reaction temperature, and the nature of the starting materials.

For instance, in the multi-component synthesis of pyrido[2,3-d]pyrimidines, the molar ratio of the reactants, such as an aldehyde, malononitrile, and 2-aminonicotinate, can be systematically varied to determine the optimal stoichiometry. The catalyst loading is another crucial factor; for example, in syntheses catalyzed by diammonium hydrogen phosphate (B84403), the amount of catalyst is optimized to achieve the highest yield in the shortest time.

Furthermore, the reaction medium plays a pivotal role. A shift from traditional organic solvents to more environmentally friendly options like water or solvent-free conditions often requires re-optimization of other parameters to maintain high yields. The table below illustrates typical parameters that are subject to optimization in the synthesis of pyrido[2,3-d]pyrimidine derivatives.

ParameterVariableObjective
Catalyst Type and LoadingMaximize reaction rate and yield
Solvent Polarity and TypeEnhance solubility and reaction efficiency
Temperature Reaction TemperatureControl reaction rate and selectivity
Reactant Ratio StoichiometryMinimize waste and by-product formation
Reaction Time Duration of ReactionAchieve complete conversion with minimal degradation

Advanced and Sustainable Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of pyrido[2,3-d]pyrimidines. These modern techniques often offer significant advantages over classical methods, including shorter reaction times, higher yields, and simpler work-up procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrido[2,3-d]pyrimidines. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a more uniform and efficient energy transfer compared to conventional heating. For example, the synthesis of certain pyrido[2,3-d]pyrimidine derivatives under microwave irradiation has been shown to proceed in significantly shorter times and with higher yields compared to conventional heating methods.

Ultrasound irradiation is another energy-efficient technique that has been successfully applied to the synthesis of heterocyclic compounds. The chemical effects of ultrasound, known as sonochemistry, arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. In the context of pyrido[2,3-d]pyrimidine synthesis, ultrasound has been shown to promote reactions, leading to excellent yields in shorter reaction times compared to traditional methods.

The development of novel catalysts is at the forefront of modern synthetic chemistry. Various catalytic systems have been employed for the synthesis of pyrido[2,3-d]pyrimidines, offering high efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of complex heterocyclic frameworks. While specific examples for this compound are not detailed, palladium-catalyzed cross-coupling reactions are a standard method for introducing aryl groups, such as the 3-bromophenyl group, onto a heterocyclic core.

Diammonium Hydrogen Phosphate: This inexpensive and environmentally friendly salt has been utilized as an efficient catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives. Reactions are often carried out under solvent-free conditions, providing high yields of the desired products.

Nanomagnetic Catalysts: The use of magnetic nanoparticles as catalyst supports offers a practical solution for catalyst recovery and reuse, a key principle of green chemistry. For instance, a silica-bonded n-propyl-4,5-dihydro-1H-tetrazole-5-thione nanomagnetic catalyst (SBP-DHT-MNPs) has been reported for the synthesis of pyrido[2,3-d]pyrimidines, demonstrating high efficiency and easy separation from the reaction mixture using an external magnet.

CatalystAdvantages
Palladium Complexes High efficiency in cross-coupling reactions
Diammonium Hydrogen Phosphate Inexpensive, non-toxic, and effective under solvent-free conditions
Nanomagnetic Catalysts Easy recovery and reusability, promoting sustainable processes

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that minimize or eliminate the use of hazardous organic solvents.

Aqueous Media: Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrido[2,3-d]pyrimidine derivatives has been successfully achieved in aqueous media, often with the aid of a catalyst to facilitate the reaction. For example, the use of iodine in water has been reported as an efficient system for the synthesis of these compounds.

Solvent-Free Conditions: Conducting reactions without a solvent, also known as neat or solid-state reactions, is another highly effective green chemistry approach. The one-pot synthesis of pyrido[2,3-d]pyrimidines has been reported under solvent-free conditions, often promoted by a catalyst such as diammonium hydrogen phosphate or through microwave irradiation. These methods not only reduce environmental pollution but also simplify the work-up procedure, as the need to remove a solvent is eliminated.

Molecular Target Identification and Mechanistic Elucidation of Pyrido 2,3 D Pyrimidine Derivatives in Vitro Studies

Enzyme Inhibition Profiles and Kinetics (In Vitro)

The therapeutic potential of pyrido[2,3-d]pyrimidine (B1209978) derivatives often stems from their ability to inhibit specific enzymes involved in disease pathogenesis. In vitro studies have been instrumental in characterizing these interactions, providing valuable data on their potency and selectivity.

Tyrosine Kinase Inhibition

Pyrido[2,3-d]pyrimidines have emerged as potent inhibitors of various tyrosine kinases, which are critical regulators of cell signaling pathways implicated in cancer and other diseases. nih.govjocpr.com

One notable derivative, PD180970, has demonstrated potent, ATP-competitive inhibition of the c-Abl and Bcr/Abl tyrosine kinases. nih.govresearchgate.net In vitro assays revealed that PD180970 inhibits the autophosphorylation of p210Bcr-Abl with an IC50 value of 5 nM and the kinase activity of purified recombinant Abl tyrosine kinase with an IC50 of 2.2 nM. researchgate.net In cellular models, it inhibited the in vivo tyrosine phosphorylation of p210Bcr-Abl and its substrates Gab2 and CrkL with IC50 values of 170 nM and 80 nM, respectively, in K562 chronic myelogenous leukemia cells. researchgate.net This compound was also found to be effective against imatinib-resistant Bcr/Abl mutants. nih.gov

Furthermore, certain pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its mutants. nih.govnih.gov For instance, some derivatives have shown inhibitory activity against EGFRWT and the drug-resistant EGFRT790M mutant. nih.gov A series of thieno[2,3-d]pyrimidine (B153573) derivatives, structurally related to pyrido[2,3-d]pyrimidines, have also been identified as EGFR and HER-2 inhibitors. nih.gov In the pursuit of multi-targeted kinase inhibitors, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to inhibit EGFR, Her2, and VEGFR2. mdpi.com

Other tyrosine kinases targeted by pyrido[2,3-d]pyrimidine derivatives include Fibroblast Growth Factor Receptors (FGFR) and c-src. nih.govresearchgate.net The derivative PD180970 was initially identified as a c-Src tyrosine kinase inhibitor. researchgate.net

A summary of the tyrosine kinase inhibitory activities of selected pyrido[2,3-d]pyrimidine derivatives is presented below:

Compound/DerivativeTarget KinaseIC50 ValueCell Line/Assay Condition
PD180970p210Bcr-Abl (in vitro autophosphorylation)5 nMPurified enzyme
PD180970Recombinant Abl tyrosine kinase2.2 nMPurified enzyme
PD180970p210Bcr-Abl (in vivo phosphorylation)170 nMK562 cells
PD180970Gab2 and CrkL (in vivo phosphorylation)80 nMK562 cells
PD173955Bcr/Abl2.5 nMR10(-) cell line
Compound 5k (pyrrolo[2,3-d]pyrimidine)EGFR79 nMEnzyme assay
Compound 5k (pyrrolo[2,3-d]pyrimidine)Her240 nMEnzyme assay
Compound 5k (pyrrolo[2,3-d]pyrimidine)VEGFR2136 nMEnzyme assay

Dihydrofolate Reductase (DHFR) Inhibition

The enzyme dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer therapies. Pyrido[2,3-d]pyrimidines have been shown to be effective inhibitors of DHFR, contributing to their antiproliferative properties. nih.govjocpr.com This inhibitory activity is believed to be a key mechanism behind their effectiveness against organisms like Toxoplasma gondii and Pneumocystis carinii. nih.gov

In one study, a series of 7-(3-bromophenyl)pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their DHFR inhibitory activity. nih.gov Specifically, 7-(3-bromophenyl)-5-(2-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4-amine and 7-(3-bromophenyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one were synthesized through the cyclization of corresponding nicotinonitrile precursors. nih.gov One derivative in this class, compound 115, demonstrated an IC50 of 6.5 μM against DHFR, which was comparable to the known DHFR inhibitor methotrexate (B535133) (MTX) with an IC50 of 5.57 μM. nih.gov

Phosphatidylinositol-3 Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. semanticscholar.org Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of both PI3K and mTOR. nih.govnih.gov

PI-103, a synthetic small molecule from the pyridofuropyrimidine class, is a potent inhibitor of class IA PI3K enzymes and mTOR, with IC50 values of 8.4 nM for PI3Kα and 5.7 nM for mTOR. nih.gov However, its rapid in vivo metabolism has limited its clinical development. nih.gov Other derivatives, such as Ku-0063794, act on mTOR by inhibiting both mTORC1 and mTORC2 with an IC50 of approximately 10 nM. semanticscholar.org

Some pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of ERK2 and PI3Kα. nih.gov For example, compound 74 in a studied series was found to be a potent dual inhibitor of both kinases. nih.gov

The inhibitory activity of selected pyrido[2,3-d]pyrimidine and related derivatives against PI3K and mTOR is summarized below:

Compound/DerivativeTargetIC50 Value
PI-103PI3Kα8.4 nM
PI-103mTOR5.7 nM
Ku-0063794mTORC1/mTORC2~10 nM

Carbonic Anhydrase (CA-I, CA-II) Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. A study investigating new pyrido[2,3-d]pyrimidine derivatives demonstrated their in vitro inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II). nih.gov

The results indicated that all the synthesized compounds inhibited the activities of both hCA I and hCA II. nih.gov Among the tested compounds, one derivative, 7e, was the most active inhibitor of hCA I with an IC50 value of 6.79 µM, while another, 5g, showed the highest inhibitory activity against hCA II with an IC50 of 7.22 µM. nih.gov

Other Enzyme Targets and Their In Vitro Modulation

The versatility of the pyrido[2,3-d]pyrimidine scaffold allows for its interaction with a range of other enzyme targets.

PIM-1 Kinase: PIM-1 is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis, making it an attractive target for cancer therapy. nih.govrsc.org Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of PIM-1 kinase. nih.govrsc.org In one study, compounds 4 and 10 exhibited remarkable PIM-1 inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively, which were comparable to the known inhibitor staurosporine (B1682477) (IC50 = 16.7 nM). nih.gov

Cyclin-Dependent Kinases (CDKs): Certain pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinases, which are key regulators of the cell cycle. nih.govmdpi.com For instance, Palbociclib, a pyrido[2,3-d]pyrimidin-7(8H)-one, is an inhibitor of CDK4 and CDK6. mdpi.com

Phosphodiesterase Type 4 (PDE4): A series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4), a target for inflammatory diseases. researchgate.net

Mammalian STE20-Like (MST) Kinases: More recently, pyrido[2,3-d]pyrimidin-7(8H)-one-based compounds have been developed as selective inhibitors of mammalian STE20-like (MST) kinases, such as MST3 and MST4, which are involved in cell growth, migration, and apoptosis. researchgate.net

Cellular Pathway Modulation and Biological Activity (In Vitro)

The enzyme inhibitory activities of pyrido[2,3-d]pyrimidine derivatives translate into significant effects on cellular pathways and a range of biological activities in vitro.

The inhibition of Bcr/Abl by PD180970 leads to the induction of apoptosis in K562 leukemic cells, as evidenced by nuclear staining, PARP cleavage, and annexin (B1180172) V binding assays. researchgate.net This apoptotic effect is specific to Bcr/Abl-positive cells, as the compound had no apparent effect on the growth and viability of Bcr/Abl-negative HL60 cells. researchgate.net

Derivatives targeting EGFR have demonstrated potent anti-proliferative activity against various cancer cell lines. nih.govnih.gov For example, a thieno[3,2-d]pyrimidine (B1254671) derivative, compound B1, displayed high cytotoxic activity against H1975 and A549 lung cancer cells. nih.gov Further mechanistic studies showed that this compound blocked the G2/M phase of the cell cycle and induced apoptosis. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine derivatives have shown cytotoxic effects against multiple cancer cell lines, inducing cell cycle arrest and apoptosis. mdpi.com

Inhibition of the PI3K/mTOR pathway by derivatives like GSK1059615 has been shown to inhibit the growth, survival, and proliferation of gastric cancer cells in vitro, while also inducing apoptosis. nih.gov

The PIM-1 kinase inhibitor, compound 4, was found to significantly activate apoptosis in MCF-7 breast cancer cells and arrest the cell cycle at the G1 phase. nih.gov

Based on a comprehensive review of scientific literature, there is a notable lack of specific experimental data for the chemical compound 2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine corresponding to the detailed outline provided. Research in this area extensively covers the broader class of pyrido[2,3-d]pyrimidine derivatives, but studies focusing explicitly on the 3-bromophenyl substituted variant are not available in the public domain.

The available scientific information is centered on derivatives with alternative substitutions at the 2-position and other locations on the pyrido[2,3-d]pyrimidine scaffold. While numerous studies investigate the antiproliferative, apoptotic, antimicrobial, and molecular interaction properties of this class of compounds, the specific data for "this compound" is not present in the reviewed literature.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on This compound as per the strict outline and content requirements.

However, a detailed article can be generated on the general class of 2-Aryl-pyrido[2,3-d]pyrimidines , which would encompass the topics requested in your outline, using data from closely related and representative compounds. This would include:

Antiproliferative activities in various cancer cell lines (HepG2, HCT-116, PC-3, MCF-7, A549). nih.govnih.govnih.govmdpi.com

Mechanisms of apoptosis induction and cell cycle arrest . nih.govnih.govresearchgate.netbohrium.comrsc.org

In vitro antimicrobial and antifungal investigations. eurjchem.comresearchgate.netafricaresearchconnects.comtandfonline.comnih.govresearchgate.netresearchgate.netcapes.gov.br

Molecular interaction and binding mode analysis through docking studies. rsc.orgnih.govnih.govmdpi.comresearchgate.netjohnshopkins.edu

Please advise if you would like to proceed with an article on the broader, well-documented class of 2-Aryl-pyrido[2,3-d]pyrimidines .

Elucidation of Molecular Interactions and Binding Modes

Allosteric Modulation and Active Site Binding

The primary mode of action for many pyrido[2,3-d]pyrimidine derivatives is the competitive inhibition of ATP binding to the active site of protein kinases. acs.org These molecules are designed to mimic the adenine (B156593) ring of ATP, allowing them to fit into the ATP-binding pocket of the kinase. This direct competition prevents the kinase from binding its natural substrate, ATP, thereby blocking the phosphorylation of downstream target proteins and interrupting the signaling cascade.

A compelling example, although involving a positional isomer, is the study of 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines . These compounds have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org Their mechanism involves direct competition with ATP at the enzyme's binding site. This highlights the potential for the 3-bromophenyl moiety, when attached to a pyrido[2,3-d]pyrimidine core, to confer potent kinase inhibitory activity.

While direct evidence for allosteric modulation by This compound is absent, the concept of allosteric modulation is a known mechanism for other purine (B94841) and pyrimidine-based compounds. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that can either enhance or inhibit the enzyme's activity. Given the structural similarities, the possibility of allosteric modulation by pyrido[2,3-d]pyrimidine derivatives cannot be entirely ruled out and represents an area for future investigation.

Research Findings on Related Pyrido[2,3-d]pyrimidine Derivatives

Numerous studies have demonstrated the kinase inhibitory potential of various pyrido[2,3-d]pyrimidine derivatives. These compounds have shown activity against a range of kinases, including but not limited to:

Tyrosine Kinases: Members of this family, such as EGFR and Bcr-Abl, are frequent targets. nih.gov

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle. nih.gov

Phosphoinositide 3-kinases (PI3K): These enzymes are involved in cell growth, proliferation, and survival. nih.gov

PIM-1 Kinase: This serine/threonine kinase is implicated in cell survival and proliferation. rsc.org

The inhibitory activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The table below summarizes the inhibitory activities of some representative pyrido[2,3-d]pyrimidine derivatives against various kinases, as reported in the literature. It is important to note that these are structurally distinct from This compound .

Derivative Name/NumberTarget Kinase(s)Reported IC₅₀ (nM)
PD180970Bcr-Abl2.5 nih.gov
PD173955Bcr-Abl2.5 nih.gov
Compound 4PIM-111.4 rsc.org
Compound 10PIM-117.2 rsc.org

These findings underscore the potential of the pyrido[2,3-d]pyrimidine scaffold as a source of potent kinase inhibitors. The specific substitutions on the core structure play a critical role in determining the potency and selectivity of these compounds for different kinases. Further research is necessary to specifically elucidate the molecular targets and mechanistic details of This compound .

Structure Activity Relationship Sar Studies of Pyrido 2,3 D Pyrimidine Derivatives

Impact of Substituent Variation on Biological Activity and Selectivity

The pyrido[2,3-d]pyrimidine (B1209978) core offers several positions (C2, C4, C5, C6, and C8) where chemical modifications can be introduced to modulate the compound's pharmacological profile.

The substituents at the C2 and C4 positions of the pyrido[2,3-d]pyrimidin-7(8H)-one core are generally correlated with the desired biological activity, particularly for tyrosine kinase inhibitors. In contrast, modifications at the C5 and C6 positions are often responsible for tuning the selectivity of the compound for a specific receptor. nih.gov

For pyrido[2,3-d]pyrimidin-7(8H)-ones with a double bond between C5 and C6, nitrogen-based substituents are predominantly found at the C2 position in active compounds. At the C4 position, a hydrogen atom is the most common substituent, followed by carbon-based groups. nih.gov The combination of a nitrogen substituent at C2 and a hydrogen at C4 is a widely explored motif in the development of antineoplastic agents. nih.gov

In the case of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, nitrogen substituents are also common at the C2 position, followed by carbon and sulfur substituents. At the C4 position of this saturated scaffold, oxygen-containing groups, especially a carbonyl group, are prevalent, followed by carbon substituents. nih.gov

Studies have shown that the presence of a carbonyl group at the C2 position of certain pyrido[2,3-d]pyrimidine derivatives can contribute to their anticancer activity. nih.gov For instance, compounds with a (4-CH3-phenyl) or (4-chlorophenyl) group at the C5 and C7 positions, respectively, alongside a C2-carbonyl, have demonstrated notable anticancer properties. nih.gov

The C5 and C6 positions play a crucial role in determining the selectivity of these compounds. The nature and size of the substituents at these positions can influence the interaction with the target protein, leading to differential inhibition of various kinases or enzymes. nih.gov

Table 1: Impact of Substituents on Biological Activity
PositionCommon SubstituentsImpact on Activity/Selectivity
C2 Nitrogen-based, CarbonylCorrelated with primary biological activity (e.g., kinase inhibition)
C4 Hydrogen, Carbon-based, CarbonylInfluences overall activity profile
C5 Aryl groups (e.g., 4-CH3-phenyl)Modulates selectivity and potency
C6 Various substituentsPrimarily affects selectivity for specific targets
C8 Alkyl groups (e.g., Ethyl)Can influence activity profiles

Nitrogen substitution on the pyrido[2,3-d]pyrimidine ring system, particularly at the N8 and N9 positions, can significantly impact the biological activity of these compounds. For instance, in the context of dihydrofolate reductase (DHFR) inhibitors, N9-alkylation has been employed as a strategy to modify the properties of these molecules. nih.gov

Halogenation, such as the introduction of a bromophenyl or trifluoromethyl group, is a common strategy in medicinal chemistry to enhance the biological activity and modulate the physicochemical properties of a compound. The presence of a trifluoromethyl group can impact the electronic properties and metabolic stability of the molecule. uni.luuni.lu In the case of 2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine, the bromine atom on the phenyl ring plays a crucial role in its interactions with target proteins.

Positional Effects of the 3-Bromophenyl Moiety in this compound and Related Compounds

The position of the bromophenyl group on the pyrido[2,3-d]pyrimidine scaffold is a critical determinant of its biological activity. In a series of 4-amino-5,7-disubstituted pyridopyrimidines developed as adenosine (B11128) kinase (AK) inhibitors, the 5-(3-bromophenyl) substituent was a key feature. nih.gov A related compound, 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine, was identified as a potent and orally efficacious AK inhibitor. nih.gov

Rational Design Principles for Optimized Pyrido[2,3-d]pyrimidine Inhibitors

The development of potent and selective pyrido[2,3-d]pyrimidine inhibitors relies on rational design principles, including scaffold modification and lead optimization strategies.

Scaffold modification involves making significant changes to the core structure of the pyrido[2,3-d]pyrimidine to explore new chemical space and improve biological activity. This can include the fusion of additional rings or the introduction of different heterocyclic systems. For example, the hybridization of the pyrido[2,3-d]pyrimidine scaffold with other heterocyclic moieties like piperazines or triazoles has been explored to generate novel anticancer agents. nih.gov

Lead optimization focuses on making smaller, more targeted modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. This often involves iterative cycles of design, synthesis, and biological testing. For instance, in the development of CDK2 inhibitors, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated, leading to the identification of a lead candidate with potent inhibitory activity. eurekaselect.com Similarly, structure-activity relationship studies have guided the optimization of pyrido[2,3-d]pyrimidines as PIM-1 kinase inhibitors, resulting in compounds with remarkable cytotoxicity against cancer cells. rsc.org

A common lead optimization strategy involves modifying substituents on the pyrido[2,3-d]pyrimidine core. For example, the introduction of an electron-donating methoxy (B1213986) group at the 4-position of a phenyl ring attached to the scaffold was found to be beneficial for the anticancer activity of certain derivatives. nih.gov Conversely, converting a thioxo group to a hydrazide moiety in another series significantly enhanced anti-hepatic cancer activity, demonstrating the impact of modifying functional groups. nih.gov

Computational Chemistry and Advanced Spectroscopic Characterization

Molecular Modeling and Docking Simulations

Molecular modeling is a powerful method used to predict how a molecule like 2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine might interact with biological targets, typically proteins such as enzymes. These simulations are crucial in drug discovery for predicting the efficacy of potential inhibitors.

Molecular docking studies on the pyrido[2,3-d]pyrimidine (B1209978) scaffold have been instrumental in predicting how these compounds bind to the active sites of various protein kinases, which are key targets in cancer therapy. nih.gov For instance, derivatives are frequently evaluated against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. mdpi.comnih.govrsc.org

Target Protein (PDB ID)Example Ligand ClassPredicted Binding Affinity (Docking Score)Key Interactions
VEGFR-2Cyanopyridones / Pyrido[2,3-d]pyrimidines-14.5 to -15.2 kcal/molHydrogen bonds with Cys1045, Asp1046; Hydrophobic interactions. mdpi.com
PIM-1 Kinase (PDB: 2OBJ)Pyrido[2,3-d]pyrimidine derivativesNot specifiedHydrogen bonds with the hinge region; lipophilic interactions in the active site. nih.govrsc.org
Biotin CarboxylasePyrido[2,3-d]pyrimidine derivativesNot specifiedOccupation of the active pocket, acting as fatty acid synthase inhibitors. ekb.eg

Beyond static docking, molecular dynamics (MD) simulations are employed to explore the conformational dynamics of the ligand-receptor complex over time. These simulations provide insight into the stability of the predicted binding pose and can reveal subtle changes in the protein or ligand structure. For pyrido[2,3-d]pyrimidine inhibitors, MD simulations help confirm that the crucial hydrogen bonds with the kinase hinge region are maintained. mdpi.com

The interactions typically observed for this scaffold include:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine (B1678525) ring are primary hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring of the 2-(3-Bromophenyl) group fits into hydrophobic pockets within the enzyme's active site.

Pi-Stacking: The aromatic nature of both the pyrido[2,3-d]pyrimidine core and the bromophenyl substituent allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These studies provide a deeper understanding of molecular stability, reactivity, and intermolecular interactions.

For compounds in the pyrido[2,3-d]pyrimidine family, DFT calculations are used to determine the optimized molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.comresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of chemical reactivity and stability.

A Molecular Electrostatic Potential (MEP) map visually represents the electronic distribution in a molecule. For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are typically located around the nitrogen atoms of the pyrido[2,3-d]pyrimidine core due to their lone pairs of electrons.

Positive Potential (Blue): Regions of low electron density, which are susceptible to nucleophilic attack. These are generally found around the hydrogen atoms.

Neutral/Slightly Positive Region (Green): The bromophenyl ring would exhibit a complex potential, with the bromine atom creating a region of slight negative potential on its equatorial sides and positive potential at its pole (a sigma-hole), influencing its ability to form halogen bonds.

Calculation MethodMolecule ClassCalculated PropertySignificance
DFT (B3LYP)Pyrrolo[2,3-d]pyrimidinesHOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. researchgate.net
DFTBromo-substituted Pyrido[2,3-d]pyrimidinesMolecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions. bohrium.com

DFT calculations are also used to analyze non-covalent interactions that govern how molecules interact with each other in a solid state or with a biological target. For a bromo-substituted pyrido[2,3-d]pyrimidine derivative, Hirshfeld surface analysis was used to quantify the intermolecular contacts within its crystal structure. bohrium.com This analysis breaks down the crystal packing into contributions from different types of interactions, such as H···H, C···H, and O···H contacts, providing a detailed picture of the forces holding the crystal together. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity and specificity.

Advanced Spectroscopic Analysis for Structural Elucidation in Research

The precise structure of newly synthesized compounds like this compound is confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR , protons on the aromatic rings would appear as multiplets in the downfield region (typically δ 7.0-9.5 ppm). The specific splitting patterns and chemical shifts would confirm the substitution pattern on both the bromophenyl and pyrido[2,3-d]pyrimidine rings. mdpi.comnih.gov

In ¹³C NMR , each unique carbon atom gives a distinct signal, allowing for a complete carbon count and confirming the presence of the fused heterocyclic system and the substituted phenyl ring. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a pyrido[2,3-d]pyrimidine derivative, the IR spectrum would show characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings (typically in the 1400-1650 cm⁻¹ range) and C-H aromatic stretching (around 3000-3100 cm⁻¹). The C-Br stretch would appear at lower frequencies. bohrium.comnih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio, providing definitive confirmation of its elemental composition. nih.govrsc.org

Spectroscopic TechniqueInformation ObtainedTypical Observations for Pyrido[2,3-d]pyrimidine Derivatives
¹H NMRProton environment and connectivityAromatic protons in the δ 7.0-9.5 ppm range; specific signals for substituents. mdpi.comrsc.org
¹³C NMRCarbon skeletonDistinct signals for each carbon in the aromatic systems. mdpi.comnih.gov
FT-IRFunctional groupsCharacteristic C=N, C=C, and aromatic C-H stretching vibrations. bohrium.comnih.gov
Mass SpectrometryMolecular weight and formulaA molecular ion peak corresponding to the exact mass of the compound. rsc.org

An article detailing the specific computational and advanced spectroscopic characterization of the chemical compound This compound cannot be generated at this time.

Extensive searches for empirical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for this specific molecule, did not yield any published results. The scientific literature that was accessed contains information on similar pyrido[2,3-d]pyrimidine derivatives and other bromophenyl-substituted heterocyclic compounds. However, no source provides the specific spectral or crystallographic data required to accurately and informatively populate the requested article sections for this compound itself.

Fulfilling the request would necessitate access to specific, experimentally determined data which appears to be unavailable in the public domain. Generating an article with data from related but different compounds would be scientifically inaccurate and would not adhere to the strict focus on the title compound.

Future research on pyrido[2,3-d]pyrimidines, including the specific compound this compound, is poised to expand upon the significant therapeutic potential of this heterocyclic scaffold. The diverse biological activities exhibited by this class of molecules, ranging from anticancer to anti-inflammatory effects, provide a strong foundation for future investigations. nih.govrsc.org Key areas of focus will likely involve innovating synthetic methodologies, identifying novel biological interactions, leveraging computational power for drug design, and exploring new applications in chemical biology.

Q & A

Q. What are the common synthetic routes for 2-(3-bromophenyl)pyrido[2,3-d]pyrimidine derivatives, and what challenges arise during cyclization?

The Gould-Jacobs reaction is a key method for synthesizing pyrido[2,3-d]pyrimidine scaffolds. This involves condensing a substituted 6-aminopyrimidine with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the fused ring system . Challenges include ensuring electron-releasing groups are present on the pyrimidine to facilitate cyclization and optimizing reaction conditions (e.g., temperature, solvent) to avoid side products. For bromophenyl-substituted derivatives, regioselective bromination or Suzuki coupling may be employed post-cyclization .

Q. How is the adenosine kinase (AK) inhibitory activity of this compound analogs assessed experimentally?

In vitro AK inhibition is measured via enzyme assays using radiolabeled adenosine. For example, ABT-702 (a related compound) showed an IC50 of 1.7 nM using recombinant AK. Selectivity is tested against other kinases (e.g., CDKs, EGFR) to confirm specificity. In vivo efficacy is evaluated in rodent pain models (e.g., thermal hyperalgesia) with oral dosing (10–30 mg/kg), monitoring analgesic effects via latency to paw withdrawal .

Q. What spectroscopic techniques are critical for characterizing pyrido[2,3-d]pyrimidine derivatives?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms regiochemistry and substituent positions. For example, the 3-bromophenyl group in ABT-702 shows distinct aromatic splitting patterns .
  • HRMS : Validates molecular formula (e.g., C21H17BrN4O for ABT-702 derivatives) .
  • X-ray crystallography : Resolves ambiguity in fused-ring systems, as seen in structural analogs .

Advanced Research Questions

Q. How do structural modifications at the 7-position of pyrido[2,3-d]pyrimidine impact CDK2 inhibition?

SAR studies reveal that lipophilic groups (e.g., aryl or morpholino substituents) at the 7-position enhance CDK2 binding. For example, compound 120 (7-morpholino derivative) showed an IC50 of 90 nM against CDK2, attributed to improved hydrophobic interactions in the ATP-binding pocket. In contrast, polar groups reduce activity due to poor fit .

Q. What strategies address poor bioavailability in this compound analogs?

  • Prodrug design : Introducing phosphate esters (e.g., at the 4-amino group) improves aqueous solubility.
  • Formulation : Nanoparticle encapsulation enhances oral absorption, as tested in ABT-702 analogs .
  • Structural optimization : Reducing molecular weight (<500 Da) and logP (<5) improves pharmacokinetics .

Q. How do contradictory data on eEF-2K inhibition by pyrido[2,3-d]pyrimidines arise, and how can they be resolved?

Discrepancies in IC50 values (e.g., compound 6 at 420 nM vs. 9 at 930 nM) may stem from assay conditions (e.g., ATP concentration, enzyme source). Normalizing data using a reference inhibitor (e.g., A-484954) and performing kinetic studies (Ki determination) can clarify mechanistic differences .

Methodological Guidance

  • Contradiction Analysis : When conflicting bioactivity data arise (e.g., varying IC50 values across labs), validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) and confirm compound purity via HPLC (>95%) .
  • Experimental Design : For in vivo studies, include positive controls (e.g., roscovitine for CDK2) and account for interspecies metabolic differences by testing in multiple models (rat/mouse) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.